2,4-diamino-4,5-dihydro-1H-pyrimidin-6-one
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Overview
Description
2,6-Diaminopyrimidin-4(1H)-one is a heterocyclic organic compound with the molecular formula C4H6N4O It is a derivative of pyrimidine, characterized by the presence of two amino groups at positions 2 and 6, and a keto group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diaminopyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of guanidine with malonic acid derivatives, followed by cyclization and subsequent oxidation to yield the desired compound .
Industrial Production Methods: Industrial production of 2,6-Diaminopyrimidin-4(1H)-one often involves large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diaminopyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted pyrimidines, hydroxyl derivatives, and various functionalized compounds .
Scientific Research Applications
2,6-Diaminopyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diaminopyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. It may also participate in signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
2,4-Diaminopyrimidine: Similar structure but with amino groups at positions 2 and 4.
2,6-Diaminopyrimidine: Lacks the keto group at position 4.
4,6-Diaminopyrimidine: Similar structure but with amino groups at positions 4 and 6.
Uniqueness: 2,6-Diaminopyrimidin-4(1H)-one is unique due to the presence of both amino and keto groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C4H8N4O |
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Molecular Weight |
128.13 g/mol |
IUPAC Name |
2,4-diamino-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H8N4O/c5-2-1-3(9)8-4(6)7-2/h2H,1,5H2,(H3,6,7,8,9) |
InChI Key |
NHOFTDPQPIRROI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(NC1=O)N)N |
Origin of Product |
United States |
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